

Spectroscopic Data of 4-Bromo-2-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

Cat. No.: B183274

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-nitrophenol**, tailored for researchers, scientists, and drug development professionals. This document outlines key spectral data in structured tables, details experimental protocols for data acquisition, and includes visualizations of the compound's structure and the analytical workflow.

Compound Overview

4-Bromo-2-nitrophenol is an organic compound with the chemical formula $C_6H_4BrNO_3$.^{[1][2]} It is characterized by a phenol ring substituted with a bromine atom at the para position and a nitro group at the ortho position relative to the hydroxyl group.^[3] This compound typically appears as a yellow crystalline solid and serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^{[2][3][4]}

Physicochemical Properties:

- Molecular Weight: 218.00 g/mol ^{[1][2]}
- Melting Point: 90-94 °C ^{[2][5]}
- Appearance: Yellow Crystalline Powder or Crystals ^{[2][4]}
- CAS Number: 7693-52-9 ^{[1][2]}

Spectroscopic Data

The following sections present a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromo-2-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **4-Bromo-2-nitrophenol**, revealing the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR Spectral Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-3	~8.2	d
H-5	~7.6	dd
H-6	~7.1	d
-OH	Variable	br s

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration. Data is inferred from typical spectra of substituted nitrophenols.

^{13}C NMR Spectral Data

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (C-OH)	~155
C-2 (C-NO ₂)	~139
C-3	~128
C-4 (C-Br)	~118
C-5	~122
C-6	~120

Note: The assignments are predicted based on the substituent effects on the benzene ring. Specific data can be found on platforms like ChemicalBook and PubChem.[\[1\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-Bromo-2-nitrophenol**. The spectrum exhibits characteristic absorption bands for the hydroxyl, nitro, and aromatic groups.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (hydroxyl)	3200-3600	Broad
Aromatic C-H Stretch	3000-3100	Medium
Asymmetric NO ₂ Stretch	1520-1560	Strong
Symmetric NO ₂ Stretch	1340-1380	Strong
Aromatic C=C Bending	1450-1600	Medium
C-Br Stretch	500-600	Medium

Note: Specific IR spectra for **4-Bromo-2-nitrophenol** can be accessed through databases such as ChemicalBook and PubChem.[\[1\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the compound and its fragments, confirming the molecular weight.

Ion	m/z Value	Note
[M] ⁺ (Molecular Ion)	217	Corresponds to the C ₆ H ₄ ⁷⁹ BrNO ₃ isotope.
[M+2] ⁺	219	Due to the presence of the ⁸¹ Br isotope.

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity. The mass spectrum for **4-Bromo-2-nitrophenol** is available on ChemicalBook and PubChem.[\[1\]](#)[\[6\]](#)[\[8\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-Bromo-2-nitrophenol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2-nitrophenol** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - A relaxation delay of 1-2 seconds is typically employed.
- ¹³C NMR Acquisition:
 - Due to the low natural abundance of ¹³C, a larger number of scans is required.
 - Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:

- Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is scanned over a range of 4000 to 400 cm^{-1} .
- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry

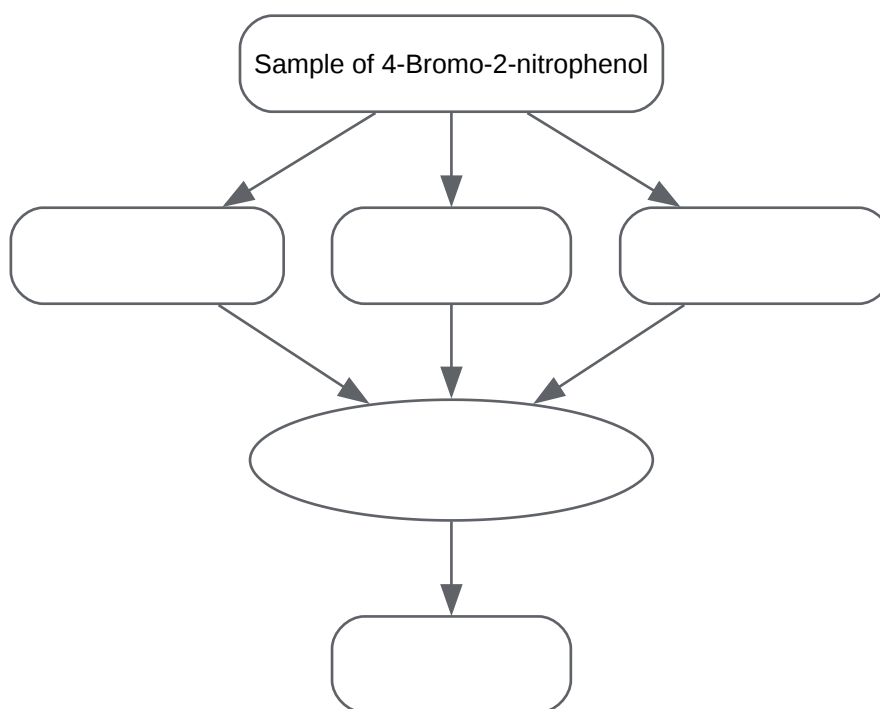
- Sample Introduction and Ionization:
 - The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS).
 - In the ion source, the sample molecules are typically ionized using Electron Ionization (EI) at 70 eV. This process forms a radical cation (the molecular ion, $[M]^+$) which may subsequently fragment.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion at a specific m/z value.

Visualizations

Chemical Structure of 4-Bromo-2-nitrophenol

Caption: Chemical structure of **4-Bromo-2-nitrophenol**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183274#spectroscopic-data-of-4-bromo-2-nitrophenol]

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